[MeAla]6-Ciclosporin
Description
Properties
CAS No. |
111710-61-3 |
|---|---|
Molecular Formula |
C59H105N11O12 |
Molecular Weight |
1160.5 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C59H105N11O12/c1-24-26-27-37(13)49(72)48-53(76)62-41(25-2)55(78)64(17)31-45(71)66(19)42(28-32(3)4)52(75)63-46(35(9)10)58(81)65(18)40(16)51(74)60-38(14)50(73)61-39(15)54(77)67(20)43(29-33(5)6)56(79)68(21)44(30-34(7)8)57(80)69(22)47(36(11)12)59(82)70(48)23/h24,26,32-44,46-49,72H,25,27-31H2,1-23H3,(H,60,74)(H,61,73)(H,62,76)(H,63,75)/b26-24+/t37-,38+,39-,40+,41+,42+,43+,44+,46+,47+,48?,49-/m1/s1 |
InChI Key |
GBIWPCXWDSDANU-JYFGSSRXSA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)CC(C)C)C)C |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)CC(C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)CC(C)C)C)C |
Synonyms |
6-MeAla-cyclosporin A cyclosporin A, MeAla(6)- cyclosporin A, methylalanine(6)- MeAla-CsA |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Meala 6 Ciclosporin
Total Synthesis Approaches for [MeAla]6-Ciclosporin
The total synthesis of cyclosporin (B1163) analogs, including those modified at position 6, is a complex undertaking due to the cyclic nature of the peptide and the presence of several sterically hindered N-methylated amino acids. While a specific detailed total synthesis of this compound is not extensively documented in publicly available literature, the general strategies employed for cyclosporin A and its analogs provide a framework for its synthesis.
Historically, the total synthesis of cyclosporin A was a landmark achievement in peptide chemistry. These approaches typically involve the synthesis of linear undecapeptide precursors followed by a carefully chosen macrolactamization step. The synthesis of analogs generally follows a similar path, with the incorporation of the modified amino acid at the desired position in the linear precursor.
A common strategy involves the coupling of peptide fragments. For instance, a heptapeptide fragment could be coupled with a tetrapeptide fragment to form the full linear undecapeptide. The choice of coupling reagents is critical to minimize racemization and to efficiently form peptide bonds between N-methylated amino acids, which are known to be challenging.
More recent innovations in peptide synthesis have introduced novel methods that can be applied to the synthesis of cyclosporin analogs. One such method is the use of isonitrile coupling reactions to form the challenging amide bonds involving N-methylated amino acids. This approach has been successfully applied to the total synthesis of cyclosporin A and offers a potential route for the efficient synthesis of analogs like this compound.
Solid-Phase Peptide Synthesis Strategies for Cyclosporin Analogs
Solid-phase peptide synthesis (SPPS) offers a more streamlined and automatable approach for the synthesis of peptides and has been adapted for the preparation of cyclosporin analogs. The synthesis of cyclosporin analogs on a solid support presents unique challenges, particularly the steric hindrance associated with the coupling of multiple N-methylated amino acids.
A key development in this area is the successful solid-phase synthesis of a cyclosporin analog containing N-methyl-alanine at position 6, specifically (MeLeu(3-OH)¹, MeAla⁴,⁶)-CsA. This demonstrates the feasibility of incorporating MeAla at this position using solid-phase techniques. The general strategy involves the sequential coupling of amino acids to a resin, followed by cleavage of the linear peptide from the solid support and subsequent cyclization in solution. Alternatively, on-resin cyclization strategies have also been explored.
The choice of solid support, linker, protecting groups, and coupling reagents is crucial for a successful solid-phase synthesis of cyclosporin analogs. For example, resins with spacers are often employed to reduce steric hindrance during the coupling of N-alkylated amino acids.
Table 1: Key Considerations in the Solid-Phase Synthesis of Cyclosporin Analogs
| Parameter | Considerations | Examples of Reagents/Strategies |
| Solid Support | Steric hindrance, swelling properties | Polystyrene resins (e.g., MBHA), TentaGel |
| Linker | Cleavage conditions, compatibility with protecting groups | Wang linker, Rink amide linker |
| Coupling Reagents | Efficiency in forming hindered peptide bonds, minimization of racemization | BOP, PyBOP, HBTU, HATU |
| Protecting Groups | Orthogonality, stability during synthesis | Fmoc for α-amino groups, Boc for side chains |
| Cyclization | On-resin vs. solution phase, choice of cyclization reagents | Solution phase cyclization after cleavage from resin |
Targeted Chemical Modifications and Derivatization for Structure-Activity Probing
The modification of the cyclosporin A molecule at various positions has been instrumental in elucidating its structure-activity relationship. The side chains of the amino acid residues at positions 4 and 6 have been identified as being of crucial importance for the interaction of the cyclosporin-cyclophilin complex with its target, calcineurin.
The substitution of the relatively bulky N-methyl-L-leucine at position 6 with the smaller N-methyl-L-alanine is a targeted modification aimed at probing the steric and conformational requirements of the binding pocket on calcineurin. The crystal structure of the ternary complex of human calcineurin, cyclophilin A, and cyclosporin A reveals that the side chains of N-methylleucines at positions 4 and 6 form part of the composite surface that interacts with calcineurin. Therefore, altering the size of the side chain at position 6 would be expected to directly impact this interaction and, consequently, the immunosuppressive activity of the molecule.
Molecular Interactions and Binding Profiles of Meala 6 Ciclosporin
Cyclophilin Binding Characteristics
[MeAla]6-Ciclosporin is characterized by its potent interaction with cyclophilins, a family of proteins that act as peptidyl-prolyl cis-trans isomerases (PPIases). biovendor.comnih.gov This interaction is a critical first step in the biological activity of cyclosporin (B1163) compounds.
This compound, in which the N-methyl-leucine at position 6 is replaced by N-methyl-alanine, demonstrates a strong binding affinity for cyclophilin A. acs.orggoogle.comgoogleapis.com Research from Merck indicated that this compound retains approximately 50% of the cyclophilin binding affinity of the parent compound, Ciclosporin A. acs.orgsci-hub.ru Further quantitative analysis determined the inhibitory constant (Ki) for its binding to cyclophilin A to be 16 ± 2 nM, a value comparable to that of Ciclosporin A (Ki = 7 nM). pnas.org This high-affinity interaction confirms that the modification at position 6 does not abrogate its ability to bind effectively to the primary intracellular receptor. nih.govnih.govannualreviews.orgsemanticscholar.orgmicrobiologyresearch.org
| Compound | Relative Binding Affinity for Cyclophilin A (vs. Ciclosporin A) | Inhibitory Constant (Ki) for Cyclophilin A Binding |
|---|---|---|
| This compound | ~50% acs.orgsci-hub.ru | 16 ± 2 nM pnas.org |
| Ciclosporin A | 100% (Reference) | 7 nM pnas.org |
Consistent with its strong binding to cyclophilin, this compound is an active inhibitor of the enzyme's peptidyl-prolyl cis-trans isomerase (PPIase) activity. nih.govnih.govsemanticscholar.org The inhibition of PPIase activity is a direct consequence of the compound occupying the enzyme's active site. nih.gov The potency of this inhibition is reflected in its Ki value of 16 ± 2 nM, underscoring that it is a tight-binding inhibitor of cyclophilin's enzymatic function. pnas.org This finding was significant as it helped researchers determine whether PPIase inhibition itself was responsible for immunosuppression. nih.govnih.gov
Calcineurin Interaction Profile
The canonical mechanism of immunosuppression by Ciclosporin A involves the formation of a ternary complex with cyclophilin A and the protein phosphatase calcineurin. mdpi.compnas.orgtoku-e.comwikipedia.orgjkaoms.org The interaction profile of this compound with calcineurin is a stark departure from that of Ciclosporin A and is central to its non-immunosuppressive character.
Crucial investigations have demonstrated that the binary complex formed between cyclophilin A and this compound possesses a negligible affinity for calcineurin. acs.orgsci-hub.ru Unlike the Ciclosporin A-cyclophilin A complex which effectively binds to and inhibits the phosphatase activity of calcineurin, the this compound-cyclophilin A complex fails to do so. acs.orgcdcn.orgnih.gov This inability to interact with calcineurin is the definitive reason for the compound's lack of significant immunosuppressive effect. nih.gov
The discovery that this compound binds strongly to cyclophilin and inhibits its PPIase activity, yet is not immunosuppressive, was a landmark finding. acs.orgsci-hub.ru It provided compelling evidence that the immunosuppressive action of Ciclosporin A is not merely a result of cyclophilin binding or PPIase inhibition. acs.orgnih.govnih.gov Instead, it confirmed the "gain-of-function" hypothesis, where the Ciclosporin A-cyclophilin complex creates a new composite surface that specifically targets and inhibits calcineurin. acs.orgsci-hub.ru The inability of the this compound complex to form this ternary structure with calcineurin directly explains its discrepancy in biological activity, possessing only 0.4% of the immunosuppressive activity of Ciclosporin A despite its high affinity for cyclophilin. acs.orgsci-hub.ru This analogue, therefore, served as a critical chemical tool to dissect the molecular pathway of calcineurin-mediated immunosuppression. acs.org
Conformational Dynamics and Structural States
The functional differences between this compound and Ciclosporin A, particularly regarding calcineurin interaction, can be attributed to subtle yet significant differences in their three-dimensional structures and conformational flexibility.
Solution-State Conformational Differences Compared to Classical Cyclosporins
In solution, classical cyclosporins like CsA are known for their conformational complexity, adopting different structures depending on the polarity of the solvent. acs.orgnih.gov In nonpolar solvents like chloroform, CsA predominantly assumes a "closed" conformation, stabilized by a network of intramolecular hydrogen bonds. nih.govresearchgate.net This compact structure is believed to facilitate membrane permeability. researchgate.net In polar, aqueous environments, the conformation becomes more "open," with fewer intramolecular hydrogen bonds, exposing more polar groups to the solvent. acs.orgrcsb.org
Specifically, the study highlighted the following distinctions:
Sidechain Rotamers: For this compound, the preferred orientation (χ1 rotamer) for the sidechains of both MeLeu-9 and MeLeu-10 is trans (+180°). nih.gov In contrast, CsA shows a more varied distribution of rotamer populations for MeLeu-10 and a preferred gauche- (-60°) orientation for MeLeu-9. nih.gov
MeBmt-1 Sidechain Motion: The motion of the crucial MeBmt-1 sidechain, which is essential for immunosuppressive activity, is more restricted in this compound than in CsA. nih.gov
These alterations in sidechain dynamics, particularly the locking of the MeBmt-1 sidechain into a specific, non-optimal orientation for immunosuppression, are significant. nih.gov While the fundamental scaffold remains the same, these subtle conformational shifts in key residues are believed to be responsible for the dramatic change in the molecule's ultimate biological function. nih.gov The study suggested that these preferred sidechain orientations in this compound might stabilize a hydrogen bond between Ala-7 and MeVal-11, but in doing so, they prevent the MeBmt-1 sidechain from adopting the conformation necessary to elicit a strong immunosuppressive response. nih.gov
Protein-Bound Conformational Analysis
The immunosuppressive action of Ciclosporin A is initiated by its binding to a ubiquitous intracellular receptor, cyclophilin A (CypA), a protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity. asm.orgmdpi.comnih.gov This binding event itself is not sufficient for immunosuppression. asm.org The resulting CsA-CypA complex must then present a composite surface that binds to and inhibits the protein phosphatase, calcineurin. researchgate.netnih.govnih.gov
This compound is a unique analog because it binds strongly to cyclophilin, with an affinity comparable to that of CsA, and is an active inhibitor of its PPIase activity. nih.govpnas.orgacs.orgnih.gov However, it is considered a non-immunosuppressive cyclosporin. pnas.orgnih.gov The key to this functional divergence lies in the conformation of the drug when bound to cyclophilin and the subsequent interaction, or lack thereof, with calcineurin.
An NMR structural analysis of this compound bound to fully deuterated cyclophilin revealed that, like CsA, it adopts an "all-trans" conformation for its peptide bonds. nih.govacs.org This bound state is characterized by the absence of intramolecular hydrogen bonds, presenting a significantly different conformation from the one observed in nonpolar solutions. nih.gov
The critical finding is that the complex formed between this compound and cyclophilin A exhibits negligible affinity for calcineurin. acs.org The substitution at position 6, while not preventing cyclophilin binding, alters the composite surface of the drug-protein complex. Specifically, the side chains of residues at positions 1, 4, and 6 of cyclosporin are exposed to the solvent when bound to cyclophilin and are positioned to interact with calcineurin. pnas.org The replacement of MeLeu with the smaller MeAla at position 6 is a critical modification in this "effector domain" of the molecule, which abrogates the ability of the complex to bind and inhibit calcineurin, thus preventing the downstream signaling cascade that leads to T-cell activation. pnas.orgacs.org
| Compound | Cyclophilin A Binding | Immunosuppressive Activity (MLR Assay) | [Compound+CypA] Complex Affinity for Calcineurin |
|---|---|---|---|
| Ciclosporin A (CsA) | Strong | Potent | Sufficient for Inhibition |
| This compound | Strong nih.govnih.gov | Weak/Negligible nih.govnih.gov | Negligible acs.org |
Interactions with Other Investigated Cellular Targets
The primary cellular target for the immunosuppressive pathway of cyclosporins is the protein phosphatase calcineurin. dermnetnz.orgdrugbank.com As established, while this compound binds to its initial target, cyclophilin, the resulting complex fails to interact effectively with calcineurin. acs.org This lack of interaction is the definitive reason for its non-immunosuppressive character, as it cannot inhibit the calcineurin-dependent dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a critical step in initiating cytokine gene transcription and T-cell activation. asm.orgnih.gov
Despite its inability to target the calcineurin pathway, research has shown that this compound is not biologically inert. Its strong interaction with cyclophilin has been leveraged to investigate other cellular processes where cyclophilins are involved. Studies have demonstrated that this compound exhibits potent antiviral activity against the human immunodeficiency virus (HIV) and vaccinia virus (VV). pnas.org This antiviral effect shows a strong correlation with the compound's ability to bind cyclophilin, suggesting that this interaction is crucial for inhibiting viral replication, but through a mechanism distinct from the immunosuppressive pathway. pnas.org
Biological Activities and Non Immunosuppressive Mechanisms of Action
Antiviral Activities
[MeAla]6-Ciclosporin demonstrates a range of antiviral effects that are intrinsically linked to its ability to bind to cellular proteins known as cyclophilins, rather than through the calcineurin inhibition pathway responsible for immunosuppression.
Inhibition of Vaccinia Virus Replication and Cyclophilin Dependence
Research into the antiviral mechanisms of Ciclosporin A (CsA) analogues has shed light on the role of cellular cyclophilins in viral life cycles. microbiologyresearch.orgpsu.edunih.gov Studies have demonstrated that this compound, an analogue with strong binding affinity for cyclophilins, exhibits a potent inhibitory effect on the replication of the vaccinia virus (VV). microbiologyresearch.orgnih.gov
A comparative analysis of six CsA analogues revealed a direct correlation between their ability to bind to cyclophilins in VV-infected BSC-40 cells and their effectiveness as antiviral agents. microbiologyresearch.orgnih.gov Analogues such as this compound, which bind strongly to cyclophilins, showed a significant antiviral effect. microbiologyresearch.orgpsu.edunih.gov In contrast, analogues with weak or no affinity for cyclophilins displayed poor or no activity against VV replication. microbiologyresearch.orgnih.gov This evidence strongly suggests that the antiviral action of this compound against the vaccinia virus is dependent on its interaction with cellular cyclophilins, indicating these host proteins are involved in the viral replication process. microbiologyresearch.orgpsu.edunih.gov The data also point towards the anti-VV action of CsA and its analogues occurring via a pathway separate from that which causes immunosuppression. microbiologyresearch.orgnih.gov
Table 1: Correlation between Cyclophilin Binding and Anti-Vaccinia Virus (VV) Activity of CsA Analogues
| Compound | Cyclophilin Binding Affinity | Anti-VV Activity |
|---|---|---|
| This compound | Strong | Strong |
| CsC | Strong | Strong |
| CsG | Strong | Strong |
| [MeBm2t1]CsA | Low | Poor |
| CsH | Low | Poor |
| [MeLeu11]CsA | None | None |
Data sourced from studies on CsA analogues' effects on vaccinia virus replication. microbiologyresearch.orgnih.gov
Effects on HIV Replication and Cyclophilin Binding
The antiviral activity of this compound extends to the Human Immunodeficiency Virus (HIV). Its mechanism of action is not due to the blockade of calcineurin-mediated signal transduction but is instead correlated with its high affinity for cyclophilin A (CypA). nih.govpnas.org This interaction disrupts the necessary association between the host's CypA and the virus's Gag polyprotein, which is a critical step for HIV-1 replication. nih.gov
Studies using a panel of CsA analogues, including the non-immunosuppressive this compound, confirmed that the ability to inhibit HIV replication is linked to cyclophilin binding, not immunosuppressive potential. nih.govpnas.org It has been found that cyclosporins that bind effectively to cyclophilin, a necessary but not sufficient condition for immunosuppression, exhibit an inhibitory effect on HIV-1 replication. google.com The effectiveness of compounds like this compound in inhibiting HIV-1 supports the hypothesis that the Gag-CypA interaction is an essential target for antiviral intervention. nih.gov These non-immunosuppressive analogues represent a promising class of compounds for the development of anti-HIV therapies. pnas.org
Anti-Hepatitis C Virus Activity and Cyclophilin-Binding Correlation
The principle that antiviral activity correlates with cyclophilin binding also applies to the Hepatitis C Virus (HCV). Research has shown a strong correlation between the anti-HCV activity of various cyclosporine derivatives and their affinity for binding to cyclophilins. nih.gov Cellular cyclophilins are host factors involved in HCV replication, and inhibiting them presents an attractive antiviral strategy. nih.govnih.gov
While studies have often highlighted other non-immunosuppressive analogues like NIM811, the underlying mechanism is shared among cyclophilin-binding cyclosporine derivatives. nih.govnih.gov These compounds inhibit HCV replication by preventing the interaction between viral proteins, such as the NS5B polymerase, and host cyclophilins. nih.gov This disruption of a critical host-virus interaction effectively reduces viral RNA levels. nih.govnih.gov The consistent findings across different viruses reinforce the role of this compound, as a potent cyclophilin binder, in a class of compounds with significant anti-HCV potential.
Modulation of Erythropoietin Production
This compound also influences hematopoietic processes, specifically the production of erythropoietin (Epo), through a mechanism independent of its parent compound's primary immunosuppressive pathway.
In Vitro Effects on Erythropoietin Release from Hep3B Cells
Further investigation revealed that the compound did not decrease the expression of the Epo gene itself. nih.gov Instead, it caused a significant amount of Epo to be retained within the cells, with the majority of this intracellular Epo being associated with the plasma membrane. nih.gov This suggests that this compound interferes with the correct processing or secretion of Epo molecules from the Hep3B cells. nih.gov
Table 2: Effect of this compound on Erythropoietin (Epo) in Hep3B Cells
| Treatment | Epo Levels in Culture Medium | Intracellular Epo | Epo Gene Expression |
|---|---|---|---|
| Control | Normal | Normal | Unaffected |
| This compound | Significantly Reduced | Significantly Increased | Unaffected |
Findings based on in vitro studies with the Hep3B hepatoma cell line. nih.gov
Calcineurin-Independent Nature of Erythropoietin Modulation Pathway
The mechanism by which this compound modulates erythropoietin production is notably independent of the calcineurin pathway. This is a key distinction from the immunosuppressive action of Ciclosporin A, which relies on the formation of a complex with cyclophilin to inhibit calcineurin. google.comnih.gov
Evidence for this calcineurin-independent pathway comes from experiments that compared the effects of different immunosuppressants. nih.gov While both Ciclosporin A and the non-immunosuppressive this compound inhibited Epo release from Hep3B cells, FK-506 (Tacrolimus), another calcineurin inhibitor that binds to a different immunophilin (FKBP), did not have the same effect. nih.gov This indicates that the inhibition of Epo release is not a consequence of calcineurin inhibition but is related to the binding to cyclophilin itself, a characteristic shared by both Ciclosporin A and this compound. nih.gov This finding underscores that the modulation of Epo production by this compound occurs through a distinct, non-immunosuppressive molecular pathway.
Structure Activity Relationship Sar Studies Involving Meala 6 Ciclosporin
Impact of MeAla Substitution at Position 6 on Cyclophilin Binding and Calcineurin Interaction
The immunosuppressive effect of Ciclosporin A is initiated by its binding to an intracellular receptor protein called cyclophilin. researchgate.net This CsA-cyclophilin complex then binds to and inhibits the protein phosphatase calcineurin, a key enzyme in the T-cell activation pathway. researchgate.netnih.govdermnetnz.org
The substitution of MeLeu with MeAla at position 6 in [MeAla]6-Ciclosporin significantly impacts its interaction with this system. While this compound retains a high affinity for cyclophilin, estimated to be about 50% of that of CsA, the resulting complex has a greatly diminished ability to interact with and inhibit calcineurin. acs.orgsci-hub.ru This critical observation demonstrates that cyclophilin binding alone is not sufficient for immunosuppression. acs.orgsci-hub.ru The side chains of the amino acid residues at positions 4 and 6 of the cyclosporin (B1163) molecule are crucial for the interaction of the cyclosporin-cyclophilin complex with calcineurin. nih.gov In this compound, the smaller methyl side chain of MeAla, compared to the isobutyl side chain of MeLeu in CsA, is unable to effectively engage with calcineurin, leading to a loss of immunosuppressive activity. pnas.orgnih.gov
Comparative Analysis of this compound with Immunosuppressive Cyclosporin A
The primary and most significant difference between this compound and Cyclosporin A is their immunosuppressive capacity. While CsA is a potent immunosuppressant widely used in organ transplantation and for autoimmune diseases, this compound is considered non-immunosuppressive. acs.orgsci-hub.rumedcentral.comfda.gov Research has shown that this compound exhibits only about 0.4% of the immunosuppressive activity of CsA. acs.orgsci-hub.ru
This stark difference in activity, despite both compounds binding strongly to cyclophilin, was a key piece of evidence in elucidating the mechanism of CsA's action. acs.orgsci-hub.ru It helped to establish the "ternary complex model," where the immunosuppressive effect is mediated by the [Cyclosporin-Cyclophilin]-Calcineurin complex, and not simply by the inhibition of cyclophilin's own enzymatic activity. acs.orgsci-hub.ru
Below is a table summarizing the key comparative features of the two compounds:
| Feature | Cyclosporin A | This compound |
| Structure | Cyclic undecapeptide with MeLeu at position 6. fda.gov | Cyclic undecapeptide with MeAla at position 6. nih.gov |
| Cyclophilin Binding | High affinity. acs.orgsci-hub.ru | High affinity (approx. 50% of CsA). acs.orgsci-hub.ru |
| Calcineurin Inhibition | Potent inhibitor (when complexed with cyclophilin). researchgate.net | Negligible inhibition (when complexed with cyclophilin). acs.orgsci-hub.ru |
| Immunosuppressive Activity | Potent. researchgate.net | Very weak (approx. 0.4% of CsA). acs.orgsci-hub.ru |
Identification of Key Residues and Pharmacophores for Target Engagement and Selectivity
The study of analogs like this compound has been instrumental in identifying the key structural features, or pharmacophores, required for the biological activity of cyclosporins.
For cyclophilin binding , the residues at positions 1, 2, 9, and 10 of the cyclosporin ring are considered important. researchgate.net
For immunosuppressive activity , which is dependent on the inhibition of calcineurin, the side chains of residues at positions 1, 4, and 6 are critical as they are exposed to the solvent and positioned to interact with calcineurin when the cyclosporin is bound to cyclophilin. nih.govpnas.org The replacement of the larger MeLeu side chain at position 6 with the smaller MeAla side chain in this compound disrupts a key part of this "effector domain," thereby preventing effective binding to calcineurin and abolishing immunosuppression. nih.govpnas.org This highlights the importance of the size and nature of the amino acid side chain at position 6 for the formation of a functional inhibitory complex.
Conformational Determinants of Selective Activity Profiles
Cyclosporins are known to be flexible molecules that can adopt different three-dimensional conformations depending on their environment (e.g., in polar versus nonpolar solvents). uq.edu.auacs.orgnih.gov This conformational flexibility is believed to be a determinant of their ability to permeate cell membranes. uq.edu.auacs.org
The conformation of a cyclosporin analog when bound to cyclophilin is also critical for its subsequent interaction with calcineurin. X-ray crystallography studies have shown that when bound to cyclophilin, CsA adopts an "open" conformation with all peptide bonds in the trans configuration and no intramolecular hydrogen bonds. acs.org It is this specific conformation that presents the correct "face" of the cyclosporin molecule, particularly the side chains at positions 4 and 6, for binding to calcineurin. nih.gov
Advanced Research Methodologies and Computational Approaches for Meala 6 Ciclosporin Studies
Spectroscopic and Structural Biology Techniques
Spectroscopic and structural biology methods are fundamental to understanding the three-dimensional conformation of [MeAla]6-Ciclosporin and its interactions with its primary target, cyclophilin.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation and Protein Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of complex molecules like this compound. auremn.org.br Detailed NMR studies have revealed that despite significant differences in the chemical shifts observed in preliminary ¹H NMR spectra when compared to Cyclosporin (B1163) A (CsA), the backbone conformation of this compound is essentially identical to that of CsA. nih.gov The observed spectral differences are primarily attributed to variations in the side-chain motions of key residues, specifically MeBmt-1, MeLeu-9, and MeLeu-10. nih.gov
Analysis of Rotational Nuclear Overhauser Effect (ROE) and coupling constant data indicates that in this compound, the preferred χ¹ rotamers for both MeLeu-9 and MeLeu-10 are +180° (T). nih.gov This contrasts with CsA, which shows a more varied distribution of rotamer populations for MeLeu-10 and a preferred -60° (G-) χ¹ rotamer for MeLeu-9. nih.gov Furthermore, the sidechain of the crucial MeBmt-1 residue is more restricted in its motion in this compound compared to CsA. nih.gov Temperature studies suggest these preferred rotameric states in this compound may enhance the stability of an intramolecular hydrogen bond, which in turn prevents the MeBmt-1 sidechain from adopting the specific orientation required to elicit an immunosuppressive response. nih.gov These findings underscore that the specific side-chain orientations in CsA are not essential for strong binding to cyclophilin, but are critical for its subsequent biological activity. nih.gov
NMR is also employed to study the interactions between cyclosporin analogues and their protein targets. mdpi.com By observing changes in the NMR spectra upon complex formation, researchers can identify the binding interface and characterize the conformational changes that occur in both the ligand and the protein. ethz.ch For instance, in the complex of CsA with cyclophilin, the peptide undergoes a significant conformational change to a state with all-trans peptide bonds, which is different from its conformation in solution. researchgate.netnih.gov
X-ray Crystallography of this compound-Protein Complexes
X-ray crystallography provides high-resolution, three-dimensional structures of molecules in their crystalline state. migrationletters.comresearchgate.net This technique is invaluable for visualizing the precise atomic interactions between a ligand and its protein target. migrationletters.com While a specific crystal structure of a this compound-protein complex is not prominently available in the reviewed literature, extensive crystallographic work has been done on the parent compound, Cyclosporin A, complexed with its binding protein, cyclophilin (CyP), and the subsequent ternary complex with calcineurin. acs.orgnih.govrcsb.org
These studies reveal that upon binding to cyclophilin, Cyclosporin A adopts a conformation significantly different from its unbound state, characterized by all-trans peptide bonds and the exposure of most polar groups to the environment. ethz.chacs.org The structure of the human cyclophilin A (CyPA) complexed with CsA has been determined to a resolution of 2.1 Å. nih.gov A critical finding, derived from functional assays and supported by structural understanding, is that the [cyclophilin A-[MeAla]6-CsA] complex exhibits negligible affinity for calcineurin. acs.org This observation is central to explaining the non-immunosuppressive nature of this compound, as the formation of the ternary cyclophilin-cyclosporin-calcineurin complex is the established mechanism for the immunosuppressive action of Cyclosporin A. acs.orgjkaoms.org
The study of cyclosporin-protein complexes via X-ray crystallography allows for a detailed comparison of how different analogues bind to cyclophilin and how subtle structural modifications, like the MeLeu6 to MeAla6 substitution, can have profound effects on the ability to form a functional complex with downstream targets like calcineurin. nih.gov
In Vitro Binding and Functional Assays
A variety of in vitro assays are employed to quantify the binding affinity and functional consequences of the interaction between this compound and its target proteins.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity Determination
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of cyclosporin research, a competitive ELISA is often used to determine the binding affinity of analogues for cyclophilin. acs.org This assay typically involves immobilizing a cyclophilin-conjugate, such as [d-Lys]8-CsA appended to bovine serum albumin, onto the surface of a microplate. acs.org
In the assay, a fixed amount of an antibody that recognizes the bound cyclosporin is added along with varying concentrations of the test compound, such as this compound. The test compound competes with the immobilized cyclosporin for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody linked to an enzyme, which produces a measurable colorimetric or fluorescent signal. By measuring the signal at different concentrations of the competitor, an inhibition curve can be generated, and the IC₅₀ value (the concentration of the test compound that inhibits 50% of the binding) can be calculated. This value provides a relative measure of the compound's binding affinity for cyclophilin.
Research has shown that this compound retains significant binding affinity for cyclophilin, approximately 50% of that of Cyclosporin A, as determined by such binding assays. acs.org
| Compound | Relative Cyclophilin Binding Affinity (vs. CsA) | Reference |
| This compound | ~50% | acs.org |
| Cyclosporin A | 100% | acs.org |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. tainstruments.comnih.govsygnaturediscovery.com An ITC experiment involves titrating a solution of the ligand (e.g., this compound) into a solution containing the protein (e.g., cyclophilin) at constant temperature. researchgate.net The instrument measures the heat released or absorbed with each injection.
The resulting data are plotted as heat per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm yields several key thermodynamic parameters:
Binding Affinity (KD): The dissociation constant, which is a measure of the binding strength.
Stoichiometry (n): The number of ligand molecules that bind to one protein molecule.
Enthalpy (ΔH): The change in enthalpy, indicating the heat released or absorbed upon binding.
Entropy (ΔS): The change in entropy, which reflects the change in disorder of the system upon binding. sygnaturediscovery.commdpi.com
While specific ITC data for this compound is not detailed in the provided search results, this technique is considered the gold standard for characterizing binding interactions. sygnaturediscovery.com It is a label-free method that can be used to dissect the driving forces behind the binding, distinguishing between enthalpy-driven and entropy-driven interactions, which can provide deeper insights into the mechanism of binding for cyclosporin analogues to cyclophilin. mdpi.comnih.gov
Cellular and Biochemical Assays for PPIase and Calcineurin Activity
Biochemical and cellular assays are crucial for determining the functional consequences of this compound binding to cyclophilin.
Peptidyl-Prolyl cis-trans Isomerase (PPIase) Activity Assay: Cyclophilins are enzymes that catalyze the cis-trans isomerization of peptidyl-prolyl bonds in proteins. nih.gov The enzymatic activity of cyclophilin can be measured using a protease-coupled assay. researchgate.net In this assay, a substrate peptide, such as succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, is used. The isomerase activity of cyclophilin accelerates the conversion of the cis-prolyl bond to the trans form, which is then rapidly cleaved by a protease (e.g., chymotrypsin), releasing a chromogenic product that can be monitored spectrophotometrically. researchgate.net
The inhibitory effect of compounds like this compound on PPIase activity can be quantified by measuring the reduction in the rate of this reaction. Studies have shown that despite its lack of immunosuppressive effects, this compound is an active inhibitor of cyclophilin's PPIase activity. nih.govsemanticscholar.org This finding was significant in early research as it helped to question whether PPIase inhibition alone was sufficient for immunosuppression. nih.gov
Calcineurin Activity Assay: Calcineurin is a calcium and calmodulin-dependent serine/threonine phosphatase that plays a key role in T-cell activation. jkaoms.org The immunosuppressive action of Cyclosporin A results from the inhibition of calcineurin by the cyclophilin-CsA complex. jkaoms.orgnih.gov Calcineurin activity can be measured using a phosphatase assay. psu.edu This typically involves incubating purified calcineurin with a phosphorylated substrate, often a radiolabeled peptide like the RII phosphopeptide. researchgate.net The amount of dephosphorylation is then quantified by measuring the release of free phosphate. psu.edu
To test the effect of this compound, the assay is performed in the presence of cyclophilin and the compound. Research has demonstrated that the complex of cyclophilin A and this compound has negligible affinity for and does not inhibit calcineurin. acs.org This is in stark contrast to the potent inhibition observed with the cyclophilin-CsA complex and provides a clear biochemical explanation for the non-immunosuppressive profile of this compound. acs.org
| Assay | Finding for this compound | Implication | Reference |
| PPIase Inhibition Assay | Active inhibitor of cyclophilin | PPIase inhibition is not sufficient for immunosuppression. | nih.govsemanticscholar.org |
| Calcineurin Activity Assay | The this compound-Cyclophilin complex does not inhibit calcineurin. | Explains the lack of immunosuppressive activity. | acs.org |
Advanced Cellular and Viral Replication Assays
The study of this compound's biological activity, particularly its antiviral properties, necessitates the use of sophisticated cellular and viral replication assays. These assays are designed to quantify the compound's effect on viral propagation within host cells, providing crucial data on its mechanism of action and potency. Given that the antiviral effect of cyclosporin analogues often correlates with their affinity for host cellular proteins called cyclophilins (Cyps), these assays are fundamental to understanding their therapeutic potential. psu.edu
A primary method involves the use of viral yield reduction assays. In these experiments, cell cultures, such as BSC-40 cells, are infected with a specific virus, for example, vaccinia virus (VV). The infected cells are then treated with this compound, and after an incubation period (e.g., 24 hours), the total number of infectious virus particles (progeny virions) is quantified through techniques like plaque assays. psu.edu The percentage of inhibition is calculated by comparing the virus yield from treated cells to that of untreated controls. psu.edu For this compound, studies have demonstrated a significant, dose-dependent reduction in vaccinia virus yield, which correlates with its strong binding activity to cyclophilins. psu.edu
To further dissect the stage of the viral life cycle that is inhibited, researchers employ more specific assays. These can include:
Reporter Gene Assays: Genetically engineered viruses that express a reporter gene, such as β-galactosidase or luciferase, under the control of a viral promoter are used. psu.edunih.gov The activity of the reporter enzyme serves as a surrogate for viral gene expression and replication. For instance, the anti-HCV activity of nonimmunosuppressive cyclosporine derivatives has been effectively demonstrated using subgenomic and genomic replicon systems that express a luciferase reporter. nih.gov A reduction in luciferase activity in treated cells indicates inhibition of HCV RNA replication. nih.gov
Analysis of Viral Protein and Nucleic Acid Synthesis: The effect of the compound on the accumulation of viral components is directly measured. Western blotting, using antibodies against specific viral proteins, can reveal if the synthesis of early or late viral proteins is blocked. psu.edu Similarly, slot blot hybridization or quantitative PCR (qPCR) can be used to measure the amount of viral DNA or RNA, providing direct evidence of whether the compound inhibits viral genome replication. psu.edu
These advanced assays collectively provide a detailed picture of the antiviral efficacy of this compound. For example, it has been shown that analogues with strong cyclophilin-binding activity, including this compound, effectively inhibit vaccinia virus replication, while analogues with no affinity for cyclophilins show no antiviral effect. psu.edu This strong correlation underscores that the mechanism of action is tied to the inhibition of a host-cell factor required for viral replication. psu.edunih.govnih.gov
Table 1: Antiviral Activity of Cyclosporin A Analogues Against Vaccinia Virus (VV) Data adapted from studies on BSC-40 cells infected with VV and treated with compounds at a concentration of 15 µg/ml. psu.edu
| Compound | Inhibition of Virus Yield (%) | Inhibition of Plaque Number (%) | Relative Affinity for Cyclophilins |
| This compound | 73.7 | 59.5 | Strong |
| Ciclosporin A (CsA) | 99.5 | 83.3 | Strong |
| Ciclosporin C (CsC) | 98.8 | 78.6 | Strong |
| Ciclosporin G (CsG) | 82.3 | 60.7 | Strong |
| Ciclosporin H (CsH) | 29.4 | 24.8 | Weak |
Computational Modeling and Simulation
Computational methods are indispensable tools for elucidating the molecular interactions and pharmacokinetic properties of this compound. These in silico approaches provide insights that are often difficult to obtain through experimental means alone, guiding further research and development.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. acs.org For this compound, MD simulations are crucial for understanding its conformational dynamics and how they relate to its biological activity. While the backbone conformation of this compound is largely identical to that of the parent compound, Ciclosporin A (CsA), significant differences exist in the sidechain motions of key residues, particularly MeBmt-1, MeLeu-9, and MeLeu-10. nih.gov
MD simulations can model these differential dynamics in various environments, such as in an aqueous solution or when interacting with a lipid bilayer, which serves as a model for the cell membrane. mdpi.com These simulations can reveal how the replacement of MeLeu at position 6 with MeAla alters the conformational landscape of the molecule. For instance, simulations can explore how the preferred sidechain orientations in this compound affect its ability to interact with its primary intracellular target, cyclophilin A (CypA), and subsequently, with calcineurin. nih.gov The simulations help rationalize experimental findings, such as why this compound binds strongly to CypA but the resulting complex fails to inhibit calcineurin, thus losing its immunosuppressive effect. nih.govacs.org By simulating the this compound-CypA complex, researchers can analyze the stability of the interface and the specific atomic interactions that differ from the CsA-CypA complex, providing a structural basis for its non-immunosuppressive profile.
Ligand-Protein Docking and Binding Energy Calculations
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule (the ligand) when bound to a protein target to form a stable complex. mdpi.comresearchgate.net This technique is central to studying how this compound interacts with its protein partners. The primary goal is to model the interaction between this compound and CypA. Using software like AutoDock Vina or GOLD, researchers can predict the binding pose of this compound within the active site of CypA. nih.govcam.ac.uk
Following docking, binding energy calculations are performed to quantify the strength of the interaction. These can range from relatively simple scoring functions to more computationally intensive methods like alchemical free-energy calculations. nih.gov These calculations are critical for understanding the structure-activity relationship. For this compound, a key research question is why it is not immunosuppressive despite binding strongly to CypA. acs.orgnih.gov Computational studies address this by performing a two-step docking process:
Docking with Cyclophilin A: this compound is docked into the binding site of CypA. Binding free energy calculations are performed to confirm a high-affinity interaction, consistent with experimental data. nih.gov
Docking of the Complex with Calcineurin: The predicted structure of the this compound-CypA complex is then used as a receptor in a second docking simulation with calcineurin.
Binding energy calculations for this ternary complex (this compound-CypA-calcineurin) consistently show a significantly lower affinity compared to the CsA-CypA-calcineurin complex. This computational result supports the experimental observation that the [MeAla]6-CsA-CypA complex has a negligible affinity for calcineurin, thereby explaining its lack of immunosuppressive activity at a molecular level. acs.org
Physiologically Based Pharmacokinetic (PBPK) Modeling Adaptations for Cyclosporin Analogs
Physiologically based pharmacokinetic (PBPK) models are mathematical representations that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.gov These models are constructed from compartments representing real organs and tissues, connected by blood flow, and parameterized with physicochemical properties of the drug and physiological information of the organism. nih.govnih.gov While comprehensive PBPK models have been developed for Ciclosporin A to predict its complex pharmacokinetics and drug-drug interactions, these models can be adapted for its analogs, such as this compound. researchgate.netmdpi.com
Adapting a PBPK model for an analog like this compound involves several key modifications:
Physicochemical Parameters: The model's input parameters for the drug, such as molecular weight, lipophilicity (logP), and solubility, are updated to reflect the specific values for this compound.
In Vitro Data Integration: Data from in vitro experiments on this compound are incorporated. This includes its binding affinity to plasma proteins, its metabolic stability in liver microsomes (to determine clearance rates by CYP enzymes like CYP3A4), and its interaction with drug transporters (e.g., P-glycoprotein, OATPs). researchgate.netmdpi.com
Recalibration: The adapted model is then calibrated and validated against any available pharmacokinetic data for this compound from preclinical or clinical studies.
This adapted PBPK model can then be used to predict the pharmacokinetic profile of this compound in humans, investigate potential drug-drug interactions, and explore how its disposition might differ from that of Ciclosporin A. mdpi.com Such models are invaluable tools for optimizing the development of cyclosporin analogs by providing in silico predictions that can guide further experimental studies. nih.govresearchgate.net
Emerging Research Avenues and Therapeutic Potential of Meala 6 Ciclosporin
Exploration of Novel Cellular Pathways Modulated by [MeAla]6-Ciclosporin
The primary mechanism of action for Ciclosporin A involves a multi-step intracellular process. It first binds to a class of ubiquitous proteins known as cyclophilins. nih.gov This drug-protein complex then interacts with and inhibits calcineurin, a calcium and calmodulin-dependent protein phosphatase. wikipedia.org The inhibition of calcineurin ultimately blocks the activation of T-lymphocytes, leading to the drug's potent immunosuppressive effect. wikipedia.orgnih.gov
This compound was engineered with a crucial structural change: the replacement of the N-methyl-leucine residue at position 6 with an N-methyl-alanine. google.com This modification dramatically alters its interaction with cellular pathways. While it retains a significant ability to bind to cyclophilin—possessing approximately 50% of the binding affinity of Ciclosporin A—the resulting [cyclophilin A–this compound] complex has a negligible affinity for calcineurin. nih.govgoogle.com
This selective loss of calcineurin binding is the key to its non-immunosuppressive character. Classic investigations by the Schreiber group utilized this compound to provide strong evidence that the formation of the ternary cyclophilin/Ciclosporin A/calcineurin complex is essential for immunosuppression. nih.govgoogle.com By failing to form this complex, this compound effectively modulates the cyclophilin-related pathways without triggering the calcineurin-dependent signaling cascade that leads to immunosuppression. This decoupling allows for the therapeutic exploration of cyclophilin inhibition in contexts where suppressing the immune system is undesirable.
Design of Next-Generation Non-Immunosuppressive Cyclophilin Inhibitors Based on this compound Scaffold
The success of this compound in separating cyclophilin binding from immunosuppression has established a foundational design principle for a new generation of drugs. The interaction interface between Ciclosporin A and calcineurin primarily involves the amino acid residues at positions 4, 5, and 6 of the macrocycle. nih.govgoogle.com The development of this compound demonstrated that modifying this region is a viable strategy to abrogate calcineurin binding while preserving interaction with cyclophilins. wikipedia.orggoogle.com
This "scaffold-based" approach uses the core structure of this compound and other similar analogs as a template for creating novel non-immunosuppressive cyclophilin inhibitors. nih.govgoogle.com These new compounds are being investigated for a wide array of potential therapeutic applications, including:
Antiviral Therapies: Cyclophilins are host proteins that many viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV), co-opt for their replication. nih.govacs.org Inhibitors like alisporivir, developed from the cyclosporin (B1163) scaffold, have shown clinical efficacy against HCV by targeting this host-dependency, which also presents a high genetic barrier to the development of viral resistance. nih.govgoogle.com
Anti-inflammatory and Cancer Treatments: Recent studies suggest that cyclophilin inhibitors may have utility in treating various inflammatory conditions and cancers. nih.govgoogle.com
Neuroprotection: Non-immunosuppressive ligands that bind to immunophilins (the protein family that includes cyclophilins) have shown potential in promoting nerve regeneration.
By leveraging the structural insights gained from this compound, researchers can rationally design new molecules with improved potency, selectivity, and pharmacokinetic properties for indications far beyond the original scope of Ciclosporin A. google.com
| Property | Ciclosporin A (Parent Compound) | This compound (Analog) | Reference |
|---|---|---|---|
| Cyclophilin Binding Affinity | High (Reference Standard) | ~50% of Ciclosporin A | nih.govgoogle.com |
| Immunosuppressive Activity | High (100%) | Very Low (~0.4% of Ciclosporin A) | nih.govgoogle.com |
| Affinity for Calcineurin (when bound to Cyclophilin) | High | Negligible | nih.govgoogle.com |
Investigative Studies into Previously Unidentified Biological Activities
The development of this compound as a non-immunosuppressive tool has enabled researchers to probe the biological roles of cyclophilins in various contexts, leading to the discovery of previously unrecognized activities.
Inhibition of Erythropoietin Secretion: In a study using the human hepatoma cell line Hep3B, researchers found that this compound, much like its parent compound Ciclosporin A, significantly reduced the secretion of erythropoietin (Epo). This effect was specific and not a result of general toxicity or a broad impairment of protein synthesis. The investigation revealed that the compound did not affect the expression of the Epo gene but instead caused the protein to remain unsecreted and associated with the plasma membrane fraction of the cells. This suggests that cyclophilin activity is involved in the correct processing and secretion of Epo.
Anti-HIV Activity: Early research into non-immunosuppressive analogs of Ciclosporin A identified potent antiviral activity against the human immunodeficiency virus (HIV). Studies demonstrated that compounds like this compound could interfere with HIV replication in newly infected cells. This antiviral action is linked to the virus's reliance on host cyclophilin A for its life cycle. The finding that this activity is retained in analogs with minimal immunosuppressive properties makes them a promising class of lead compounds for developing new anti-HIV therapies.
Neurotrophic Effects: Perhaps one of the most intriguing discoveries is the neurotrophic potential of this compound. Studies have shown that non-immunosuppressive immunophilin ligands, including this compound, promote neurite outgrowth in both PC12 cells and sensory neuronal cultures from dorsal root ganglia. The potency of this neurotrophic effect was comparable to its immunosuppressive homologue, yet it was shown to be independent of calcineurin inhibition. This dissociation of neurotrophic from immunosuppressive actions suggests that these compounds could be developed as therapies for neurodegenerative diseases and nerve injury, enhancing functional and morphological recovery without compromising the immune system.
| Biological Activity | Key Research Finding | Potential Implication | Reference |
|---|---|---|---|
| Inhibition of Erythropoietin (Epo) Secretion | Reduces Epo release from Hep3B cells by preventing its proper secretion, causing it to remain cell-associated. | Elucidates a role for cyclophilins in protein secretion pathways. | |
| Anti-HIV Activity | Inhibits HIV replication in newly infected cells without causing significant immunosuppression. | A potential scaffold for developing novel anti-HIV drugs that target a host protein. | |
| Neurotrophic Action | Promotes neurite outgrowth in neuronal cell cultures, independent of calcineurin inhibition. | Therapeutic potential for treating neurodegenerative diseases and nerve damage. |
Q & A
Basic Research Questions
Q. What established protocols ensure reproducible synthesis and characterization of [MeAla]⁶-Ciclosporin?
- Methodological Answer : Synthesis should follow cyclosporin derivatization protocols, substituting alanine at position 6 with methylalanine (MeAla). Purification via HPLC and structural validation using NMR (¹H, ¹³C) and mass spectrometry are critical. Detailed experimental steps (e.g., solvent systems, reaction times) must align with journal guidelines for reproducibility, as outlined in chemical methodology standards .
Q. How should in vitro assays be designed to compare [MeAla]⁶-Ciclosporin’s immunosuppressive activity with Ciclosporin A?
- Methodological Answer : Use T-cell proliferation assays with concanavalin A-stimulated lymphocytes. Standardize concentrations (e.g., 0.1–10 µM), include Ciclosporin A as a positive control, and replicate experiments across ≥3 biological replicates. Data collection checklists (e.g., pre-defined timepoints) ensure consistency, as emphasized in clinical research frameworks .
Q. What analytical techniques are essential for confirming [MeAla]⁶-Ciclosporin’s purity and stability?
- Methodological Answer : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (210 nm) for purity assessment. Stability studies under varying pH/temperature conditions should use LC-MS to monitor degradation products. Document protocols comprehensively to meet reproducibility criteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for [MeAla]⁶-Ciclosporin across studies?
- Methodological Answer : Conduct a systematic review with meta-analysis, evaluating variables like dosage forms (oral vs. intravenous), animal models, and analytical methods. Identify confounding factors (e.g., drug-drug interactions) and validate findings through independent replication. Critical appraisal of methodological flaws, as suggested in study evaluation frameworks, is key .
Q. What computational strategies predict [MeAla]⁶-Ciclosporin’s binding affinity to cyclophilin isoforms?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using cyclophilin crystal structures (PDB IDs: 1CWA, 2CPL). Compare binding energies with Ciclosporin A and validate via isothermal titration calorimetry (ITC). Align computational parameters with experimental conditions to ensure translational relevance .
Q. How should dose-response data from toxicity studies be statistically analyzed?
- Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) to calculate IC₅₀/LC₅₀ values. Use software like GraphPad Prism to compute 95% confidence intervals and assess significance via ANOVA with post-hoc tests. Transparently report outliers and normalization methods to address variability .
Q. What ethical considerations apply when using patient-derived data for [MeAla]⁶-Ciclosporin research?
- Methodological Answer : Ensure pseudonymization of datasets (e.g., separating identifiers via database keys) and obtain informed consent for secondary data use. Follow GDPR/HIPAA guidelines for data encryption and access restrictions, as outlined in clinical data management best practices .
Methodological Resources
- Data Validation : Cross-reference findings with Google Scholar-indexed studies and prioritize .gov/.edu domains for reliability .
- Literature Review : Use PubMed/EMBASE with MeSH terms like “cyclosporin derivatives” and “immunosuppression mechanisms” to identify gaps .
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail inclusion (e.g., solvent ratios, instrument settings) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
